Methyl 1-(chlorosulfonyl)piperidine-2-carboxylate
Description
Methyl 1-(chlorosulfonyl)piperidine-2-carboxylate (CAS: 1218185-19-3) is a piperidine-derived compound with a chlorosulfonyl (-SO₂Cl) group at the 1-position and a methyl ester at the 2-position. Its molecular formula is C₇H₁₂ClNO₄S, and it has a molecular weight of 241.69 g/mol . The chlorosulfonyl group imparts high electrophilicity, making it reactive in nucleophilic substitution or cross-coupling reactions.
Properties
IUPAC Name |
methyl 1-chlorosulfonylpiperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO4S/c1-13-7(10)6-4-2-3-5-9(6)14(8,11)12/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRDRJWDMLSDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218185-19-3 | |
| Record name | methyl 1-(chlorosulfonyl)piperidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(chlorosulfonyl)piperidine-2-carboxylate typically involves the reaction of piperidine-2-carboxylic acid with chlorosulfonic acid, followed by esterification with methanol. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(chlorosulfonyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Methyl 1-(chlorosulfonyl)piperidine-2-carboxylate is primarily used as an intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it valuable in developing pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound has been explored for its potential in designing drug candidates targeting neurological disorders and cancer. Its sulfonyl group allows for interactions with biological macromolecules, making it a candidate for enzyme inhibition studies.
Biological Studies
Research has focused on the effects of this compound on biological systems, particularly its role in enzyme inhibition and receptor binding. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, influencing various biochemical pathways.
Table 1: Comparison of Piperidine Derivatives
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Piperidine derivative | Contains a chlorosulfonyl group enhancing reactivity |
| Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate | Piperidine derivative | Contains a benzyl group enhancing lipophilicity |
| Methyl (S)-piperidine-2-carboxylate hydrochloride | Piperidine derivative | Lacks chlorosulfonyl group, focusing on chirality |
Study 1: Anticancer Properties
A significant study evaluated the anticancer effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Pancreatic Cancer (MIA PaCa-2) | 0.58 | Apoptosis induction |
| Colorectal Cancer (HCT116) | 0.31 | Cell cycle arrest |
The compound exhibited substantial cytotoxicity, indicating its potential as an anticancer agent.
Study 2: Antimicrobial Activity
Research showed that incorporating the sulfonamide group significantly enhanced the antimicrobial activity of piperidine derivatives compared to their non-sulfonamide counterparts. This suggests that this compound could be effective against various pathogens.
Mechanism of Action
The mechanism of action of Methyl 1-(chlorosulfonyl)piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
Chlorosulfonyl vs. Carbamoyl Groups
- Methyl (2R,1R)-1-(1-carbamoyl-3-phenyl-1-ethyl)-piperidine-2-carboxylate Substituents: Carbamoyl (-CONH₂) and phenyl groups. Physical State: Pale-yellow wax (m.p. 79–81°C), optically active ([α]D = −45.5°). Synthesis: Yield of 54% via Ugi multicomponent reaction .
Chlorosulfonyl vs. Sulfonamido Groups
- Methyl 1-[(3R,4R)-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-(S)-carboxylate
Heterocyclic Core Modifications: Piperidine vs. Pyrrolidine
Methyl(2S)-1-(1-(tert-butylcarbamoyl)-cyclopentyl)-piperidine-2-carboxylate
Methyl(2S,1R)-1-(1-(tert-butylcarbamoyl)-1-methyl-1-propyl)-pyrrolidine-2-carboxylate
Comparison :
Ester Group Variations: Methyl vs. Ethyl
- Ethyl 1-(chloroacetyl)piperidine-2-carboxylate Substituents: Chloroacetyl (-COCH₂Cl) group. Ester: Ethyl instead of methyl.
Impact of Ester Choice :
- Methyl esters are more volatile but often cheaper to synthesize.
- Ethyl esters may improve lipid solubility for drug delivery applications.
Fluorinated Analogs
- 2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-2-carboxylate
Biological Activity
Methyl 1-(chlorosulfonyl)piperidine-2-carboxylate (CAS Number: 1218185-19-3) is a chemical compound that belongs to the class of piperidine derivatives. Its unique structure, featuring a piperidine ring, a chlorosulfonyl group, and a carboxylate moiety, contributes to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₉H₁₁ClNO₄S
- Molecular Weight : 241.69 g/mol
- Structural Features :
- Piperidine ring
- Chlorosulfonyl group
- Carboxylate moiety
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can significantly affect various biochemical pathways, depending on the target involved.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that compounds with similar piperidine structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds derived from piperidine have shown IC50 values in the low micromolar range against pancreatic cancer cells .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, the chlorosulfonyl group is known to modify enzyme activity through covalent bonding, which can lead to altered metabolic functions in treated cells .
- Potential as a Synthetic Intermediate : this compound serves as an intermediate in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals. Its reactivity allows for further derivatization into compounds with enhanced biological activities .
Study 1: Anticancer Properties
A study evaluated the anticancer effects of various piperidine derivatives, including this compound. The compound demonstrated significant cytotoxicity against several cancer cell lines, with an IC50 value indicating potent growth inhibition. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Pancreatic Cancer (MIA PaCa-2) | 0.58 | Apoptosis induction |
| Other Piperidine Derivative | Colorectal Cancer (HCT116) | 0.31 | Cell cycle arrest |
Study 2: Enzyme Interaction
Another research focused on the enzyme inhibition properties of this compound. The study employed an LC-MS-based assay to evaluate the compound's interaction with glutathione S-transferase (GST), revealing that it effectively inhibited GST activity at micromolar concentrations .
| Enzyme Target | Concentration (µM) | Inhibition (%) |
|---|---|---|
| Glutathione S-transferase | 10 | 75% |
| Control (DMSO) | N/A | N/A |
Q & A
Q. What are the recommended synthetic routes for Methyl 1-(chlorosulfonyl)piperidine-2-carboxylate, and what critical parameters influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or sulfonation reactions. A common approach involves reacting piperidine-2-carboxylate derivatives with chlorosulfonylating agents (e.g., sulfuryl chloride or ClSO₂H) under anhydrous conditions. Key parameters include:
- Temperature control : Reactions are typically conducted at 0–5°C to minimize side reactions (e.g., sulfone formation).
- Solvent selection : Dichloromethane or THF is preferred due to their inertness and ability to stabilize reactive intermediates.
- Stoichiometry : A 1:1.2 molar ratio of piperidine precursor to chlorosulfonyl reagent ensures complete conversion .
For esterification, methyl chloroformate can be used to introduce the methyl ester group after sulfonation .
Q. How can researchers ensure the purity of this compound, and which analytical techniques are most effective?
Methodological Answer: Purity assessment requires a combination of techniques:
- HPLC/GC-MS : Quantifies residual solvents and byproducts (e.g., unreacted sulfuryl chloride).
- NMR spectroscopy : Confirms structural integrity; the chlorosulfonyl group exhibits distinct shifts near 55–60 ppm.
- Elemental analysis : Validates stoichiometry of C, H, N, and S.
For impurity profiling, reverse-phase HPLC with UV detection (220–260 nm) is effective, as demonstrated in analogous sulfonamide impurity analyses .
Q. What are the stability considerations for this compound under storage and reaction conditions?
Methodological Answer: The compound is moisture-sensitive due to the reactive chlorosulfonyl group. Best practices include:
- Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis.
- Handling : Use anhydrous solvents (e.g., molecular sieves for THF) and avoid protic solvents (e.g., MeOH, H₂O) during reactions.
Stability tests via TLC or in-situ IR can monitor degradation (e.g., sulfonic acid formation) .
Advanced Research Questions
Q. How can the reactivity of the chlorosulfonyl group be modulated for selective functionalization in downstream applications?
Methodological Answer: The chlorosulfonyl group can undergo nucleophilic substitution (e.g., with amines or alcohols) or act as a leaving group. To enhance selectivity:
Q. What computational methods are suitable for predicting the reactivity of the chlorosulfonyl group in this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
Methodological Answer:
- Cross-validation : Compare experimental / NMR with computed chemical shifts (GIAO method).
- Isotopic labeling : Use - or -enriched samples to resolve overlapping signals.
- X-ray crystallography : Resolve ambiguities in regiochemistry or conformation, as seen in structurally related piperidine carboxylates .
Q. What strategies optimize the scalability of this compound synthesis while minimizing hazardous byproducts?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
